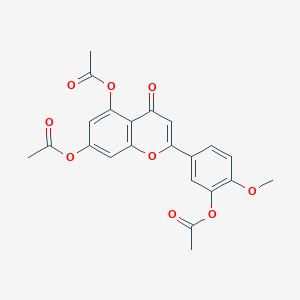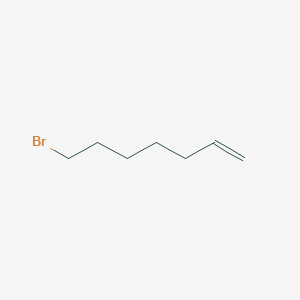![molecular formula C7H15NO2Si B130255 4-[Dimethoxy(methyl)silyl]butanenitrile CAS No. 153723-40-1](/img/structure/B130255.png)
4-[Dimethoxy(methyl)silyl]butanenitrile
Übersicht
Beschreibung
“4-[Dimethoxy(methyl)silyl]butanenitrile” is a chemical compound with the molecular formula C7H15NO2Si . It has an average mass of 173.285 Da and a monoisotopic mass of 173.087204 Da .
Molecular Structure Analysis
The molecular structure of “4-[Dimethoxy(methyl)silyl]butanenitrile” consists of a butanenitrile chain with a dimethoxymethylsilyl group attached . This structure contributes to its unique physical and chemical properties.Physical And Chemical Properties Analysis
“4-[Dimethoxy(methyl)silyl]butanenitrile” has a density of 0.9±0.1 g/cm3, a boiling point of 208.8±23.0 °C at 760 mmHg, and a flash point of 80.1±22.6 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 6 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Cyclodimerization Processes
- Cyclodimerization of Alkenes : 3-Methyl-2-butenenitrile undergoes cyclodimerization with lithium diisopropylamide to form complex cyclic compounds (Tucker, Golding, & Purvis, 1981).
Chemical Synthesis and Structural Studies
- Synthesis of Complex Molecules : The chemical synthesis of molecules like 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) involves reactions with similar compounds, showing the versatility of these chemical structures (Fujita et al., 1996).
- Formation of Unique Molecular Structures : Research on tetrakis[di-tert-butyl(methyl)silyl]disilagermirenes shows the formation of novel compounds like digermene, demonstrating the potential for creating new materials (Lee, Takanashi, Ichinohe, & Sekiguchi, 2003).
- Functional Polysiloxanes Synthesis : Functional polysiloxanes, synthesized using reactions involving dimethoxy(methyl)silyl compounds, are used in hydrophilic applications, indicating their importance in material science (Cao, Zuo, Wang, Zhang, & Feng, 2017).
Surface Modification and Reaction Studies
- Silylation of Silica Surfaces : Studies on the silylation of silica surfaces with compounds like dimethoxy(methyl)silyl butanenitrile contribute to understanding surface chemistry and material modifications (Sindorf & Maciel, 1983).
Enantioselective Synthesis
- Enantioselective Total Synthesis : The compound is used in the enantioselective synthesis of antitumor lignans, highlighting its role in creating pharmaceutically relevant compounds (Itoh, Chika, Takagi, & Nishiyama, 1993).
Photopolymerization and Material Science
- Photopolymerization Initiating Systems : The silyl radical chemistry involving compounds like 4-[Dimethoxy(methyl)silyl]butanenitrile is used in cationic polymerization of epoxy monomers, indicating applications in materials science (Tehfe et al., 2011).
Eigenschaften
IUPAC Name |
4-[dimethoxy(methyl)silyl]butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2Si/c1-9-11(3,10-2)7-5-4-6-8/h4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEVGVGBHWFTIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(CCCC#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374106 | |
| Record name | 4-[dimethoxy(methyl)silyl]butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Dimethoxy(methyl)silyl]butanenitrile | |
CAS RN |
153723-40-1 | |
| Record name | 4-(Dimethoxymethylsilyl)butanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153723-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[dimethoxy(methyl)silyl]butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-cyanopropyldimethoxymethylsilan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.754 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Cyanopropylmethyldimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



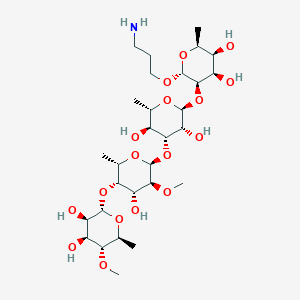

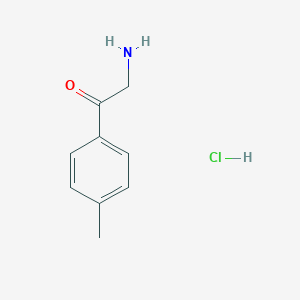
![[12-(4-Ethylphenyl)dodecyl] 2-nitrophenyl ether](/img/structure/B130182.png)
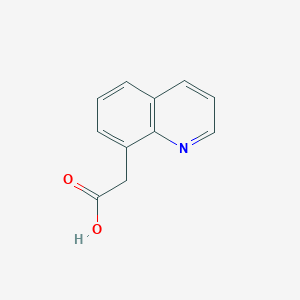

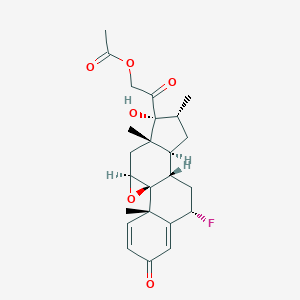
![N-[(Dimethylamino)methylene]-2-cyclopenten-1-amine](/img/structure/B130197.png)

